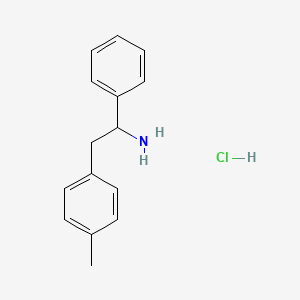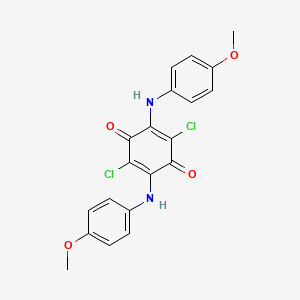![molecular formula C8H12Br2 B11955836 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane CAS No. 101183-79-3](/img/structure/B11955836.png)
7,7-Dibromo-2-methylbicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dibromo-2-methylbicyclo[4.1.0]heptane is a unique organic compound characterized by its bicyclic structure and the presence of two bromine atoms. Its molecular formula is C8H12Br2, and it has a molecular weight of 267.993 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane typically involves the bromination of 2-methylbicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 2-methylbicyclo[4.1.0]heptane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used to replace bromine atoms with iodine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) can induce elimination reactions.
Major Products Formed:
Substitution: 7,7-Diiodo-2-methylbicyclo[4.1.0]heptane.
Reduction: 2-Methylbicyclo[4.1.0]heptane.
Elimination: 2-Methylbicyclo[4.1.0]hept-1-ene.
Applications De Recherche Scientifique
7,7-Dibromo-2-methylbicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the reactivity and binding affinity of the compound with other molecules. The bicyclic structure provides rigidity, which can affect the compound’s interaction with enzymes and receptors .
Comparaison Avec Des Composés Similaires
- 7,7-Dibromo-3-methylbicyclo[4.1.0]heptane
- 7,7-Dibromo-4-tert-butyl-1-methylbicyclo[4.1.0]heptane
- 7,7-Dibromo-1,6-dimethylbicyclo[4.1.0]heptane
- 7,7-Dibromo-2-methoxybicyclo[4.1.0]heptane
- 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane
Uniqueness: 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane is unique due to its specific substitution pattern and the presence of two bromine atoms at the 7,7-positions. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the methyl group at the 2-position further differentiates it from other derivatives, influencing its steric and electronic characteristics .
Propriétés
Numéro CAS |
101183-79-3 |
|---|---|
Formule moléculaire |
C8H12Br2 |
Poids moléculaire |
267.99 g/mol |
Nom IUPAC |
7,7-dibromo-2-methylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12Br2/c1-5-3-2-4-6-7(5)8(6,9)10/h5-7H,2-4H2,1H3 |
Clé InChI |
DDLGYTAQJREHKY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2C1C2(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



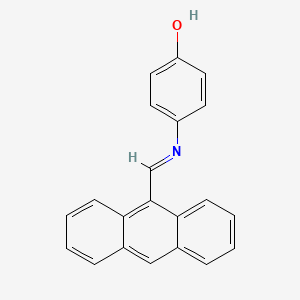


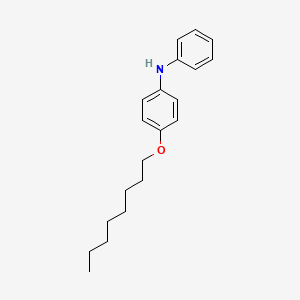
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)
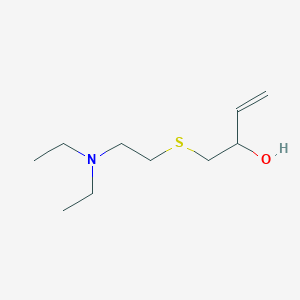
![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)
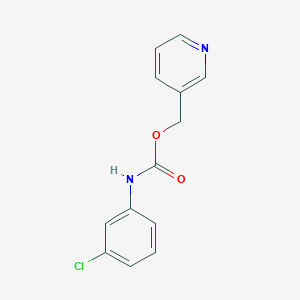
![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
